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Compound of Interest

Compound Name: Ici 216140

Cat. No.: B1674352

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and use of
ICI 216140, a potent and selective antagonist of the Gastrin-Releasing Peptide (GRP) receptor,
also known as the bombesin receptor subtype 2 (BB2). This document outlines detailed
protocols for in vitro and in vivo studies to characterize the antagonistic properties of ICI
216140 and to investigate its therapeutic potential.

Introduction to ICI 216140

ICI 216140 is a synthetic peptide analog of the C-terminal fragment of bombesin/GRP, in which
the terminal methionine is absent. This modification confers potent antagonistic activity against
the GRP receptor. The GRP receptor is a G-protein coupled receptor (GPCR) that, upon
activation by its endogenous ligand GRP, stimulates various cellular processes, including cell
proliferation, hormone secretion, and smooth muscle contraction. GRP receptors are
overexpressed in a variety of cancers, including prostate, breast, lung, and pancreatic cancer,
making them an attractive target for cancer therapy. ICl 216140 competitively inhibits the
binding of GRP to its receptor, thereby blocking its downstream signaling pathways.

Chemical Properties of ICI 216140:
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Property Value
N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-
Sequence
NHMe
Molecular Formula C45H65N1308
Molecular Weight 916.09 g/mol
Reported 1C50 ~2 nM (in Swiss 3T3 cells)[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GRP receptor signaling pathway and a general
experimental workflow for evaluating ICl 216140.
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Caption: GRP Receptor Signaling Pathway.
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Caption: Experimental Workflow for ICI 216140.

In Vitro Experimental Protocols
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A panel of in vitro assays is essential to fully characterize the antagonistic properties of ICI

216140. The following are detailed protocols for key experiments.

Competitive Radioligand Binding Assay

This assay determines the affinity of ICI 216140 for the GRP receptor by measuring its ability to

compete with a radiolabeled ligand.

Materials:

Cell Lines: PC-3 (prostate cancer) or Swiss 3T3 cells, known to express GRP receptors.
Radioligand: [125I]-[Tyr4]bombesin.

Competitor: ICI 216140.

Non-specific binding control: High concentration of unlabeled bombesin or GRP.

Assay Buffer: Tris-HCI buffer with BSA and protease inhibitors.

Instrumentation: Gamma counter.

Protocol:

Prepare cell membranes from the chosen cell line.

In a 96-well plate, add a fixed concentration of [125I]-[Tyr4]bombesin (typically at or below its
Kd).

Add increasing concentrations of ICI 216140 to the wells.

For non-specific binding, add a saturating concentration of unlabeled bombesin.
Add the cell membrane preparation to each well.

Incubate at 37°C for 60 minutes to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with
ice-cold assay buffer.
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e Measure the radioactivity retained on the filters using a gamma counter.

o Calculate the IC50 value for ICI 216140 and subsequently the Ki value using the Cheng-
Prusoff equation.

Data Presentation:

Compound IC50 (nM) Ki (nM)
ICI 216140 Experimental Value Calculated Value
Reference Antagonist Experimental Value Calculated Value

Calcium Mobilization Assay

This functional assay measures the ability of ICI 216140 to inhibit GRP-induced intracellular
calcium release.

Materials:

e Cell Lines: PC-3, MDA-MB-231, or other GRP receptor-expressing cells.
o Agonist: Gastrin-Releasing Peptide (GRP).

» Antagonist: ICI 216140.

e Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

o Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.

 Instrumentation: Fluorescence plate reader with automated injection capabilities (e.qg.,
FlexStation).

Protocol:
e Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

o Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer and incubate in
the dark at 37°C for 45-60 minutes.
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e Wash the cells with assay buffer to remove excess dye.

e Add varying concentrations of ICI 216140 to the wells and incubate for a predetermined time
(e.g., 15-30 minutes).

o Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

« Inject a fixed concentration of GRP (typically the EC80) into the wells and immediately
measure the change in fluorescence over time.

o Calculate the inhibition of the GRP-induced calcium response by ICI 216140 and determine
its 1C50.

Data Presentation:

GRP ICI 216140 o
. . % Inhibition of
Treatment Concentration  Concentration . IC50 (nM)
Calcium Flux

(nM) (nM)
GRP alone EC80 value 0 0 -
GRP + ICI Experimental

EC80 value Dose range Calculated Value
216140 Values

Cell Proliferation Assay

This assay assesses the effect of ICI 216140 on the proliferation of cancer cells that is
stimulated by GRP.

Materials:

Cell Lines: GRP receptor-positive cancer cell lines (e.g., PC-3, MDA-MB-453).

Agonist: GRP.

Antagonist: ICI 216140.

Proliferation Reagent: MTT, XTT, or a reagent for a BrdU incorporation assay.
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e Culture Medium: Appropriate for the cell line, often with reduced serum.

¢ Instrumentation: Microplate reader (absorbance or fluorescence).
Protocol:

o Seed cells in a 96-well plate at a low density and allow them to attach.

» Starve the cells in a low-serum medium for 24 hours to synchronize them.
e Treat the cells with:

Vehicle control

[¢]

GRP alone

[¢]

[e]

ICI 216140 alone (to check for intrinsic effects)

o

A combination of GRP and varying concentrations of ICI 216140.
 Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

o Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's
instructions.

o Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

» Determine the concentration of ICI 216140 that inhibits GRP-stimulated cell proliferation by
50% (IC50).

Data Presentation:
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Treatment ICI 216140 % Inhibition of

GRP (nM) . ) IC50 (pM)
Group (uM) Proliferation
Control 0 0 - -
GRP Stimulating conc. 0 0 -
GRP +ICI ) ] Experimental

Stimulating conc.  Dose range Calculated Value
216140 Values

In Vivo Experimental Protocols

In vivo studies are crucial to evaluate the therapeutic efficacy and pharmacokinetic profile of ICI
216140.

Pharmacokinetic (PK) Study

A PK study is necessary to determine the absorption, distribution, metabolism, and excretion
(ADME) profile of ICI 216140.

Materials:

Animal Model: Male Swiss albino mice or Sprague-Dawley rats.

Test Compound: ICI 216140.

Administration Routes: Intravenous (i.v.) for bioavailability comparison and subcutaneous
(s.c.) or intraperitoneal (i.p.) as potential therapeutic routes.

Instrumentation: LC-MS/MS for quantification of ICl 216140 in plasma.

Protocol:

e Administer a single dose of ICI 216140 to the animals via the chosen route (e.g., 2 mg/kg,
s.c.).

o Collect blood samples at various time points post-administration (e.g., 5, 15, 30 min, and 1,
2, 4, 8, 24 hours).
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Process the blood to obtain plasma and store at -80°C.

Extract ICI 216140 from the plasma samples.

Quantify the concentration of ICI 216140 using a validated LC-MS/MS method.

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation:

- Intra\.le-nous- Subc.u'faneo-us
Administration Administration
Dose (mg/kg) eg., 1 eg., 2
Cmax (ng/mL) Experimental Value Experimental Value
Tmax (h) Experimental Value Experimental Value
AUCO-t (ng-h/mL) Experimental Value Experimental Value
Half-life (t1/2) (h) Experimental Value Experimental Value
Bioavailability (%) 100 Calculated Value

Tumor Xenograft Efficacy Study

This study evaluates the anti-tumor activity of ICI 216140 in a cancer model.

Materials:

Animal Model: Immunocompromised mice (e.g., nude or SCID).

Tumor Cells: A GRP receptor-positive cancer cell line (e.g., PC-3).

Test Compound: ICI 216140.

Vehicle Control: Sterile saline or other appropriate vehicle.

Instrumentation: Calipers for tumor measurement.
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Protocol:

e Subcutaneously inoculate the tumor cells into the flank of the mice.
» Allow the tumors to grow to a palpable size (e.g., 100-150 mm3).

e Randomize the mice into treatment and control groups.

o Administer ICI 216140 (e.g., daily subcutaneous injections at a dose determined from PK
studies) and vehicle to the respective groups.

e Measure tumor volume with calipers every 2-3 days.
¢ Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, biomarker analysis).

o Compare the tumor growth rates between the treatment and control groups.

Data Presentation:

Mean Tumor
% Tumor Growth

Treatment Group Dose and Schedule Volume (mm?3) at o
Inhibition
Day X
Vehicle Control - Experimental Value -
e.g., 2 mg/kg, daily ]
ICI 216140 Experimental Value Calculated Value
s.C.
Positive Control (if )
Dose and Schedule Experimental Value Calculated Value

any)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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